8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidinesThe structure of this compound consists of a triazole ring fused to a pyrimidine ring, with bromine and chlorine substituents at the 8 and 5 positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine can be achieved through the oxidative cyclization of pyrimidinylhydrazines with iodobenzene diacetate (IBD) in methanol. This method involves the reaction of pyrimidinylhydrazines with various aryl aldehydes in the presence of IBD, resulting in the formation of the desired triazolopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar oxidative cyclization techniques. The use of hypervalent iodine reagents, such as IBD, is preferred due to their low toxicity, ready availability, and ease of handling .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using hypervalent iodine reagents.
Substitution: Halogen substituents (bromine and chlorine) can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Iodobenzene diacetate (IBD) in methanol.
Substitution: Various nucleophiles can be used to replace the halogen substituents
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares a similar triazolopyrimidine scaffold and exhibits comparable biological activities.
Uniqueness
8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern (bromine and chlorine at the 8 and 5 positions, respectively), which can influence its biological activity and selectivity towards specific molecular targets .
Properties
Molecular Formula |
C5H2BrClN4 |
---|---|
Molecular Weight |
233.45 g/mol |
IUPAC Name |
8-bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C5H2BrClN4/c6-3-1-8-5(7)11-4(3)9-2-10-11/h1-2H |
InChI Key |
KOTATKSHJBXKKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=NN2C(=N1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.